ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic system combining thiazole and pyrimidine rings. Key structural features include:
- Position 2: A (2Z)-2-furylmethylene group, introducing an aromatic furan ring with conjugated double bonds.
- Position 5: A thien-2-yl (thiophene) substituent, contributing to π-electron delocalization.
- Position 7: A methyl group, influencing steric and electronic properties .
Thiazolo[3,2-a]pyrimidines are renowned for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often modulated by substituent variations .
Properties
Molecular Formula |
C19H16N2O4S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H16N2O4S2/c1-3-24-18(23)15-11(2)20-19-21(16(15)13-7-5-9-26-13)17(22)14(27-19)10-12-6-4-8-25-12/h4-10,16H,3H2,1-2H3/b14-10- |
InChI Key |
GWXHRXRGAJHIJA-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CO4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as a cornerstone for synthesizing thiazolo[3,2-a]pyrimidine derivatives due to their atom economy and operational simplicity. The target compound is typically synthesized via a one-pot condensation of ethyl acetoacetate, 2-aminothiazole, substituted benzaldehyde derivatives, and thiophene-2-carboxaldehyde. Under acidic conditions, these precursors undergo cyclocondensation to form the thiazolo[3,2-a]pyrimidine core .
A pivotal study demonstrated that employing montmorillonite as a solid acid catalyst in ethanol under reflux conditions yields the intermediate pyrimidinone derivative, which subsequently reacts with acetylenedicarboxylate to form the final product . This method achieved a 78% yield after 4 hours but required stringent temperature control (80–90°C). Recent advancements replaced montmorillonite with sulphamic acid, reducing side reactions and improving purity (85% yield, 1.5 hours).
Key Parameters for MCR Optimization:
-
Catalyst Selection: Sulphamic acid outperforms traditional acids like HCl due to its dual acid–base properties.
-
Solvent System: Ethanol remains optimal for solubility and reaction kinetics, though acetonitrile has been explored for faster cyclization .
-
Temperature: Reactions conducted at 70–80°C minimize decomposition of the furylmethylene group.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has revolutionized the preparation of thiazolo[3,2-a]pyrimidines by enhancing reaction rates and yields. A landmark protocol utilized an ultrasonic probe (20 kHz, 150 W) to facilitate the condensation of 2-aminothiazole, ethyl acetoacetate, and furfural in a solvent-free system . This approach eliminated the need for catalysts, achieving a 92% yield in 25 minutes—a 40% reduction in time compared to conventional heating .
The mechanochemical effects of ultrasound promote cavitation, which accelerates molecular collisions and reduces activation energy. Comparative studies between ultrasonic baths and probes revealed that focused probe irradiation delivers superior energy transfer, particularly for reactions involving sterically hindered intermediates like the thienyl substituent .
Advantages of Ultrasound Methods:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 5
The table below highlights critical structural differences and their implications:
Electronic and Steric Effects
- Target Compound : The 2-furylmethylene group provides moderate electron-donating effects, while the thien-2-yl group offers sulfur-mediated hydrogen bonding and π-stacking capabilities .
- Its monoclinic crystal structure (β = 96.33°) suggests tight packing, influencing solubility .
- Nitro-Substituted Analog () : The nitro group at position 2 creates a strong electron-withdrawing effect, likely increasing reactivity toward nucleophilic agents. The 3,4-dimethoxyphenyl group enhances solubility via methoxy-mediated hydrogen bonding .
Biological Activity
Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Structural Characteristics
This compound possesses a molecular formula of C14H13N3O3S and a molecular weight of approximately 293.34 g/mol. The structure includes a thiazolo-pyrimidine core fused with thienyl and furyl groups, which are crucial for its biological activity. The presence of multiple heteroatoms enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl have exhibited significant anticancer properties. For instance, studies have shown that derivatives with thiazole and pyrimidine rings can act as inhibitors of specific kinases involved in cancer progression. A notable case study demonstrated that related compounds inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and CEM (leukemia) by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound class. For example, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was reported at 50 µg/mL against tested organisms . This suggests that ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yldihydro-[1,3]thiazolo[3,2-a]pyrimidine could also possess antimicrobial properties.
The biological activity of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yldihydro-[1,3]thiazolo[3,2-a]pyrimidine is believed to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases crucial for cell signaling pathways in cancer cells.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant mechanism through which these compounds exert their anticancer effects.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl... | Contains thiazole and pyrimidine rings | PKCK2 inhibitor with anticancer properties |
| Ethyl 4-(4-fluorophenyl)-5-(thienyl)-1H-pyrazole... | Pyrazole instead of pyrimidine | Antimicrobial activity |
| Ethyl 6-methylthieno[3,4-b]quinoline... | Quinoline structure | Potential anticancer activity |
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of various thiazolo-pyrimidines on MCF7 cells, it was found that ethyl (2Z)-substituted derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria at low concentrations .
Q & A
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, with attention to diastereotopic protons in the thiazolo-pyrimidine core .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the benzylidene group) .
Basic: Which structural features are critical for modulating the compound’s reactivity and bioactivity?
Answer:
Key substituents include:
- 2-Furylmethylene Group : Influences π-π stacking and hydrogen bonding with biological targets; electron-rich furans enhance solubility .
- 5-Thien-2-yl Group : Introduces sulfur-based interactions (e.g., with cysteine residues in enzymes) .
- 7-Methyl and 6-Carboxyethyl Groups : Stabilize the thiazolo-pyrimidine core via steric and electronic effects .
Methodological Tip : Systematic substitution at the 2- and 5-positions (e.g., replacing furyl with pyridyl or halogenated aryl groups) is used to probe structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictions in SAR studies involving substituent variations?
Answer:
Contradictions often arise from non-linear substituent effects. Strategies include:
- Systematic Substitution : Synthesize analogs with incremental changes (e.g., methoxy → ethoxy → nitro groups) to isolate electronic vs. steric contributions .
- Computational Modeling : Density Functional Theory (DFT) to calculate substituent effects on molecular electrostatic potential (MESP) and frontier orbitals (HOMO/LUMO) .
- Crystallographic Overlays : Compare X-ray structures of analogs to identify conformational changes impacting binding .
Example : Electron-withdrawing groups at the benzylidene position may improve enzyme inhibition but reduce cell permeability due to increased polarity .
Advanced: What crystallographic techniques confirm the stereochemistry and conformational stability of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Resolves Z/E configuration of the exocyclic double bond and dihedral angles between the thiazole and pyrimidine rings .
- Packing Analysis : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .
- Temperature-Dependent Studies : Monitors thermal ellipsoids to assess conformational flexibility .
Q. Key Parameters :
- Torsion Angles : For the furylmethylene group, deviations >10° from planarity indicate steric strain .
- Bond Lengths : C=S (1.68–1.72 Å) and C–O (1.21–1.23 Å) validate resonance stabilization .
Advanced: How can researchers address analytical challenges like overlapping NMR signals or low HPLC resolution?
Answer:
- NMR Signal Deconvolution : Use 2D techniques (COSY, HSQC) to resolve overlapping proton signals, particularly in the thiophene and furan regions .
- HPLC Optimization :
- Column : C18 with 3 µm particle size for better peak separation.
- Mobile Phase : Gradient elution (acetonitrile/water with 0.1% formic acid) improves resolution of diastereomers .
- LC-MS Coupling : Combines retention time data with mass fragmentation for unambiguous identification .
Advanced: What methodologies are recommended for designing bioassays to evaluate this compound’s biological activity?
Answer:
- Target Selection : Prioritize enzymes with known thiazolo-pyrimidine interactions (e.g., kinases, cyclooxygenases) based on docking studies .
- Assay Types :
- Dose-Response Analysis : IC₅₀ determination using non-linear regression (e.g., GraphPad Prism) .
Validation : Compare with positive controls (e.g., indomethacin for anti-inflammatory assays) .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Segregate halogenated byproducts (e.g., from chlorinated intermediates) in designated containers .
Emergency Measures : Neutralize acid spills with sodium bicarbonate and evacuate if fumes are detected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
